molecular formula C20H19BrN2O2 B2449962 4-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851402-86-3

4-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2449962
M. Wt: 399.288
InChI Key: ULWPMNOZKMYITA-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is synthesized through a specific method, and its mechanism of action and physiological effects are of particular interest to researchers. In

Scientific Research Applications

Inhibition of Nicotinamide Phosphoribosyltransferase (Nampt)

4-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide and its analogues have been explored for their potential in inhibiting nicotinamide phosphoribosyltransferase (Nampt). This enzyme is significant in the nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway, crucial for cellular metabolism, signaling, and survival. Research indicates that certain derivatives of this compound can exhibit potent Nampt inhibition and cytotoxicity, particularly when certain substituents are present. Such attributes make these compounds interesting for further exploration in cancer research and other fields where NAD+ metabolism plays a crucial role (Lockman et al., 2010).

Ethylene Oligomerization

Compounds related to 4-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide have been employed in the oligomerization of ethylene, a process critical in the production of various polymers. Nickel complexes derived from these compounds have shown promising activity in this domain, suggesting potential industrial applications for the production of polyethylene and other polymers (Wang, Shen, & Sun, 2009).

Structural Studies and Polymorphism

The compound and its derivatives have been studied for their polymorphic forms, which is crucial in understanding the material's properties in pharmaceutical formulations and material science. Understanding polymorphism can lead to insights into the stability, solubility, and bioavailability of pharmaceutical substances (Khakhlary & Baruah, 2014).

properties

IUPAC Name

4-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c1-12-9-16-11-15(20(25)23-18(16)10-13(12)2)7-8-22-19(24)14-3-5-17(21)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWPMNOZKMYITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

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